molecular formula C21H19F3N2O3S B2799326 3,5-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide CAS No. 896377-32-5

3,5-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2799326
CAS RN: 896377-32-5
M. Wt: 436.45
InChI Key: SQRITDMNJLJRES-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with additional functional groups including dimethoxy and trifluoromethyl groups . These groups can significantly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivative. The trifluoromethyl group could potentially be introduced using a suitable trifluoromethylation reagent . The dimethoxy groups might be introduced through a methylation reaction of a dihydroxy precursor .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is part of the benzamide group. The benzene ring would have two methoxy groups at the 3 and 5 positions and a trifluoromethyl group at the 4 position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group . These groups can activate or deactivate the benzene ring towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can influence their absorption and distribution in the body . The compound’s melting point, solubility, and other properties would need to be determined experimentally .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

3,5-dimethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S/c1-28-17-9-14(10-18(11-17)29-2)19(27)25-8-7-16-12-30-20(26-16)13-3-5-15(6-4-13)21(22,23)24/h3-6,9-12H,7-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRITDMNJLJRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

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